molecular formula C12H10BrNO3S B3294172 4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-49-0

4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3294172
CAS No.: 886497-49-0
M. Wt: 328.18 g/mol
InChI Key: OUAFBGLEHISQHC-UHFFFAOYSA-N
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Description

4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative characterized by a 3-bromophenyl substituent at the 4-position of the dihydrothiazole ring and an ethyl ester group at the 5-position. The bromine atom at the 3-position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFBGLEHISQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175008
Record name Ethyl 4-(3-bromophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-49-0
Record name Ethyl 4-(3-bromophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C12H10BrNO3S
  • Molecular Weight : 328.18 g/mol
  • CAS Number : 886497-45-6

Research indicates that this compound exerts its biological effects primarily through the inhibition of protein synthesis in mammalian cells. It achieves this by binding to key enzymes involved in metabolic pathways:

  • Inhibition of Synthase Enzymes : The compound inhibits synthase enzymes responsible for producing aliphatic hydrocarbons and aromatic amino acids by interacting with their active sites .
  • Antihepatitis Properties : It has been shown to inhibit hepatic P450 enzymes, which play a crucial role in the metabolism of xenobiotics, thereby demonstrating potential antihepatitis effects .

Antitumor Activity

The thiazole moiety is known for its anticancer properties. In vitro studies have demonstrated that compounds containing thiazole structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazoleA431 (human epidermoid carcinoma)< 1.98
4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazoleJurkat (T-cell leukemia)< 1.61

The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance anticancer activity, particularly when electron-donating groups are present .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study investigating the cytotoxic effects of thiazole derivatives found that compounds similar to 4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole exhibited enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin .
  • In Vivo Efficacy : In vivo studies have demonstrated that thiazole derivatives can significantly reduce tumor growth in animal models, indicating their potential as therapeutic agents in oncology .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at a molecular level, revealing hydrophobic interactions as a key factor in their binding affinity and subsequent biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic Acid Ethyl Ester
  • Structural Difference : Bromine at the 4-position of the phenyl ring (vs. 3-position in the target compound).
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 4-bromo derivative may exhibit distinct reactivity in electrophilic substitution reactions due to para-directing effects of bromine .
Ethyl 4-(4-Fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
  • Structural Difference : Fluorine substituent at the 4-position of the phenyl ring.
  • Molecular weight (267.27 g/mol) is lower than brominated analogs due to fluorine’s smaller atomic mass .
  • Physicochemical Data: Monoisotopic mass = 267.036542; ChemSpider ID = 5511791 .
4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic Acid Ethyl Ester
  • Structural Difference : Methoxy group at the 3-position of the phenyl ring.
  • Impact: The electron-donating methoxy group enhances solubility in polar solvents and may modulate metabolic stability compared to bromine.
4-(2,5-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic Acid Ethyl Ester
  • Structural Difference : Two methoxy groups at 2- and 5-positions of the phenyl ring.
  • Impact: Increased steric bulk and electron density may hinder π-stacking interactions but improve binding to aromatic receptors.
PTP 1B Inhibitors ()
  • Compound : 2-[5-(3-Carboxy-4-chloro-phenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives.
  • The target compound’s bromine substituent may enhance lipophilicity, aiding membrane permeability .
Antimicrobial Thiophene Derivatives ()
  • Compound: 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester.
  • Comparison: Thiophene vs. thiazole cores exhibit differing electronic properties. The target compound’s bromine may confer enhanced antibacterial activity compared to phenylamino substituents in thiophenes .

Structural and Spectroscopic Data

  • X-ray Crystallography () : Analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate crystallize in triclinic systems (space group P-1). Similar studies for the target compound could reveal conformational preferences of the dihydrothiazole ring .
  • NMR and HRMS () : For brominated thiazoles, ¹H NMR typically shows signals for aromatic protons (δ 7.2–7.8 ppm) and ethyl ester groups (δ 1.2–4.3 ppm). HRMS data (e.g., m/z 360.26 for C₁₂H₁₁BrFN₃S₂) validate molecular formulae .

Comparative Data Table

Compound Name Substituent(s) on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Availability
4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 3-Bromo C₁₂H₁₀BrNO₃S 328.18 High lipophilicity, potential bioactivity Not commercially listed
4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 4-Bromo C₁₂H₁₀BrNO₃S 328.18 Positional isomer; discontinued Discontinued
Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate 4-Fluoro C₁₂H₁₀FNO₃S 267.27 Enhanced polarity; ChemSpider ID 5511791 Available
4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 3-Methoxy C₁₃H₁₃NO₄S 295.31 Electron-donating group; discontinued Discontinued
4-(2,5-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 2,5-Dimethoxy C₁₄H₁₅NO₅S 325.34 Steric bulk; limited demand Inquiry-based

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, and what key reaction parameters influence yield?

Methodological Answer: A common synthetic approach involves condensation of bromophenyl precursors with thiazole-forming agents. For example, analogous thiazole derivatives (e.g., triazolones) are synthesized via refluxing arylidene-amino intermediates with ethyl bromoacetate in ethanol under sodium catalysis, followed by recrystallization . Key parameters include:

  • Reaction time : 5 hours for esterification.
  • Solvent choice : Absolute ethanol for optimal solubility and reactivity.
  • Stoichiometry : 1:1 molar equivalents of reactants.
  • Purification : Recrystallization using solvents like ethanol-water mixtures to improve yield (typically 60-75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Provides definitive molecular geometry (e.g., analogous ethyl ester derivatives in were characterized via single-crystal diffraction) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm).
  • LC-MS : Validates molecular weight (e.g., LC-MS with RP-18 columns, as in , ensures purity >95%) .
  • IR spectroscopy : Confirms carbonyl groups (2-oxo-thiazole at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies can mitigate regioisomeric byproduct formation during bromophenyl-substituted thiazole synthesis?

Methodological Answer: Regioselectivity challenges arise from competing substitution patterns. Strategies include:

  • Directing groups : Electron-withdrawing esters (e.g., ’s hexahydroquinoline derivative) meta-direct bromine placement .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura in ) to replace bromine with aryl/heteroaryl groups .
  • Reaction monitoring : TLC or in-situ IR tracks byproduct formation early.
  • Temperature control : Maintaining 60–80°C minimizes side reactions .

Q. How does the 3-bromo substituent influence the compound’s reactivity in functionalization reactions?

Methodological Answer: The electron-withdrawing bromo group:

  • Activates the phenyl ring for nucleophilic substitution at the meta position.
  • Facilitates cross-coupling : Bromine serves as a leaving group in Pd-catalyzed reactions (e.g., ’s bromophenyl pyrimidine derivatives) .
  • Alters electronic density : Computational studies (DFT) predict charge distribution at reactive sites, guiding functionalization (e.g., amidation, alkylation) .

Q. What solubility challenges arise during purification, and how can solvent selection be optimized?

Methodological Answer: The compound’s hydrophobicity (bromophenyl) and polarity (ester/thiazolidinone) complicate solubility. Solutions include:

  • Solvent screening : Hansen solubility parameters identify optimal mixtures (e.g., ethyl acetate/hexane 3:1 v/v).
  • Recrystallization : Ethanol-water mixtures () or dichloromethane/hexane () .
  • Advanced separation : Centrifugal partition chromatography (CPC), as noted in ’s separation technologies, resolves stubborn impurities .

Data Contradiction Analysis

Example : Conflicting reports on reaction yields (e.g., 60% vs. 75% for similar syntheses) may stem from:

  • Catalyst purity : Sodium vs. potassium bases in vs. 12.
  • Solvent grade : Absolute ethanol (99.9%) vs. technical-grade (95%) affecting reactivity .
  • Recrystallization efficiency : Slow cooling () vs. rapid precipitation () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

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